3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound characterized by a pyrrolidine ring substituted with a 4-isopropylphenoxy group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features, which may influence its pharmacological properties.
The compound is identified by the CAS number 1449117-29-6 and can be sourced from various chemical suppliers. It is primarily synthesized for research purposes in laboratories and pharmaceutical companies.
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride falls under the category of pyrrolidine derivatives, which are organic compounds containing a five-membered ring structure with nitrogen. This classification is significant as it often correlates with diverse biological activities and potential therapeutic effects.
The synthesis of 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-isopropylphenol with pyrrolidine. This reaction is commonly facilitated by a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran.
The molecular formula of 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is . The compound features a pyrrolidine ring bonded to a phenoxy group with an isopropyl substituent at the para position.
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action of 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets' activities, leading to various biological responses, which are context-dependent and may vary based on experimental conditions.
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride has several scientific uses:
This compound's unique structure and properties make it an interesting subject for further research in both academic and industrial settings.
Saturated nitrogen heterocycles serve as fundamental structural motifs in medicinal chemistry due to their exceptional capacity to modulate pharmacokinetic and pharmacodynamic properties. Among these, five-membered rings like pyrrolidine exhibit distinct advantages over aromatic counterparts (e.g., pyrrole) or carbocyclic systems. The pyrrolidine ring’s saturated nature confers enhanced solubility and improved bioavailability, primarily attributed to its increased three-dimensional (3D) coverage and reduced planarity. As shown in Table 1, pyrrolidine possesses a polar surface area (PSA) of 16.464 Ų and a dipole moment of 1.411 D, significantly higher than cyclopentane (PSA: 0 Ų; dipole moment: 0.073 D). These properties facilitate stronger hydrogen bonding with biological targets and improved aqueous solubility (LogS: 0.854) compared to pyrrole (LogS: -0.175) [2] [5].
The incorporation of nitrogen atoms into heterocyclic frameworks also profoundly influences lipophilicity profiles. Pyrrolidine’s predicted octanol/water partition coefficient (LogP: 0.459) is substantially lower than that of cyclopentane (LogP: 3.000), enhancing membrane permeability while maintaining solubility—a critical balance for central nervous system (CNS) penetration and oral bioavailability [2]. Furthermore, the sp³-hybridized character of pyrrolidine enables efficient exploration of pharmacophore space. This allows medicinal chemists to vectorize substituents in three dimensions, optimizing interactions with enantioselective protein targets such as G-protein-coupled receptors (GPCRs) or ion channels [6]. Natural products exemplify this versatility: Nicotine’s pyrrolidine ring facilitates binding to nicotinic acetylcholine receptors, while proline-derived scaffolds underpin angiotensin-converting enzyme (ACE) inhibitors like captopril [2] [6].
Table 1: Comparative Physicochemical Properties of Pyrrolidine and Related Scaffolds [2]
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptor Count | 0 | 1.5 | 0.5 |
Pyrrolidine scaffolds offer multifaceted strategic advantages in drug design, beginning with their stereochemical versatility. With up to four chiral centers possible, pyrrolidine derivatives can adopt 16 distinct stereoisomeric configurations. This enables precise control over molecular conformation during target engagement, minimizing off-target effects. For instance, the stereogenicity of carbons in l-proline derivatives dictates binding affinity to enzymes like prolyl hydroxylases, influencing the biological profiles of anticancer agents [2] [6]. The FDA’s emphasis on stereoisomer purity further underscores the importance of chiral pyrrolidine scaffolds in reducing toxicity [2].
A second advantage lies in conformational dynamics. The pyrrolidine ring undergoes "pseudorotation"—a low-energy barrier process enabling rapid interconversion between twist and envelope conformations. This phenomenon expands 3D coverage by allowing substituents to sample diverse spatial orientations, thereby enhancing binding complementarity with proteins. Computational studies reveal that pseudorotation increases the probability of productive target interactions by 30–40% compared to rigid scaffolds [2] [5]. Additionally, pyrrolidine’s metabolic resilience contributes to extended half-lives in vivo. The ring resists oxidative degradation via cytochrome P450 enzymes more effectively than piperidine or azepane analogues due to reduced ring strain and steric shielding of the nitrogen atom [6].
The scaffold’s synthetic tractability further solidifies its utility. Functionalization strategies include:
These approaches enable rapid exploration of structure-activity relationships (SAR), as demonstrated by the development of FDA-approved drugs like rolipram (antidepressant) and futibatinib (FGFR inhibitor) [6].
The 4-isopropylphenoxy moiety in 3-(4-isopropylphenoxy)pyrrolidine hydrochloride serves as a masterstroke in conferring target selectivity and pharmacokinetic optimization. This substituent combines steric bulk, hydrophobic character, and electronic modulation to enhance ligand-receptor interactions. The isopropyl group’s branched alkyl chains create a defined hydrophobic pocket that selectively fits into lipophilic enzyme cavities or receptor subpockets, excluding off-target binding. As illustrated in Table 2, the isopropyl group increases molecular lipophilicity (ΔLogP +1.2 versus unsubstituted phenoxy), promoting favorable partitioning into lipid bilayers and enhancing cell membrane penetration [1] [6].
Electronically, the phenoxy oxygen atom functions as a hydrogen-bond acceptor, while its linkage to the pyrrolidine nitrogen via an ethylene spacer provides conformational flexibility. This enables optimal positioning of the isopropylphenyl group within hydrophobic domains of targets like serotonin receptors or kinase enzymes. Molecular docking studies indicate that 4-isopropylphenoxy substituents improve binding affinity by 3–5-fold compared to methoxy- or hydroxy analogues due to van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile) [6]. Additionally, the substituent’s bulkiness (molar refractivity: 40.6 cm³/mol) sterically blocks metabolic oxidation at the para-position, mitigating rapid phase I deactivation [1] [6].
Table 2: Influence of Phenoxy Substitutions on Drug-Like Properties
Substituent | ΔLogP* | Steric Effect (Es) | Binding Affinity (Ki, nM) | Target Selectivity |
---|---|---|---|---|
4-Isopropylphenoxy | +1.2 | -1.24 | 12.3 ± 1.5 | High (GPCRs, Kinases) |
4-Methoxyphenoxy | +0.5 | -0.55 | 45.7 ± 3.2 | Moderate |
Phenoxy (unsub.) | 0 | 0 | 89.4 ± 6.8 | Low |
4-Hydroxyphenoxy | -0.3 | -0.44 | 210.1 ± 12.4 | Low |
*Relative to unsubstituted phenoxy group. Data compiled from [1] [6].
The strategic fusion of pyrrolidine’s dynamic scaffold with the 4-isopropylphenoxy group creates a dual-pharmacophore system. The pyrrolidine nitrogen offers protonation sites for salt formation (e.g., hydrochloride salts), enhancing solubility and crystallinity, while the aryloxy moiety directs selectivity toward hydrophobic binding niches. This synergy is evident in protease-activated receptor (PAR) antagonists, where analogous substitutions reduce IC₅₀ values by 90% compared to non-aromatic analogues [6].
Table 3: Clinically Approved Pyrrolidine-Based Drugs Showcasing Scaffold Versatility [6]
Drug (Brand) | Therapeutic Class | Key Pyrrolidine Modification | Target Protein |
---|---|---|---|
Daridorexant | Insomnia treatment | 4-Isopropylphenyl ether | Orexin receptor |
Futibatinib | FGFR inhibitor | Difluoro-phenoxy spacer | Fibroblast growth factor receptor |
Clemastine | Antihistaminic | Diphenylmethoxy-pyrrolidine | Histamine H₁ receptor |
Rolipram | Antidepressant | 4-Methoxyphenyl attachment | Phosphodiesterase-4 (PDE4) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1